S-Butyrylthiocholine iodide (BTCI) is a synthetic sulfur-containing analog of butyrylcholine, primarily used as a chromogenic substrate for the quantitative determination of butyrylcholinesterase (BChE) activity. In the widely used Ellman's assay, BChE-catalyzed hydrolysis of BTCI yields thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at approximately 412 nm. The rate of color formation is directly proportional to BChE activity, making BTCI a crucial reagent for clinical diagnostics, toxicology screening, and drug development, particularly in neuroscience research.
Substituting S-Butyrylthiocholine iodide (BTCI) with its close analog, Acetylthiocholine iodide (ATCI), is a critical error in assays targeting butyrylcholinesterase (BChE). BChE hydrolyzes butyrylcholine and its analogs, like BTCI, at a significantly higher rate than acetylcholine or ATCI. While Acetylcholinesterase (AChE) preferentially hydrolyzes ATCI, BChE shows much higher activity with BTCI, making it the more sensitive and specific substrate for measuring BChE activity. Using ATCI as a substrate in samples containing both AChE and BChE will lead to an inaccurate measurement, as ATCI is non-specifically hydrolyzed by both enzymes. Therefore, for the specific quantification of BChE activity, especially in complex biological samples like serum or plasma where both enzymes may be present, BTCI is the required choice to ensure assay specificity and accuracy.
The primary procurement driver for S-Butyrylthiocholine iodide (BTCI) is its preferential hydrolysis by butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). While AChE is specialized for acetylcholine and its analog acetylthiocholine (ATCI), BChE has a broader substrate specificity and hydrolyzes butyrylcholine four times more rapidly than acetylcholine. This inherent kinetic preference makes BTCI a more sensitive and specific substrate for quantifying BChE activity, a critical requirement when trying to differentiate cholinesterase activities in mixed-enzyme systems like human plasma.
| Evidence Dimension | Relative Hydrolysis Rate by Butyrylcholinesterase (BChE) |
| Target Compound Data | High (Hydrolyzes butyrylcholine, its natural analog, efficiently) |
| Comparator Or Baseline | Acetylcholine / Acetylthiocholine: Low (Hydrolyzed ~4x slower by BChE than butyrylcholine) |
| Quantified Difference | BChE hydrolyzes butyrylcholine ~4-fold faster than acetylcholine |
| Conditions | Standard enzymatic assay conditions |
This quantifiable difference in reaction rate is the basis for selectively measuring BChE activity, preventing confounding results from AChE presence.
For reproducible and comparable kinetic studies, using a substrate with a well-characterized Michaelis constant (Km) is essential. S-Butyrylthiocholine iodide exhibits a distinct Km value with human serum BChE, which differs significantly from that of atypical enzyme variants. One study determined the Km for the 'usual' human serum BChE to be 0.057 mmol/liter, whereas the 'atypical' enzyme had a Km of 0.226 mmol/liter with this substrate. This ~4-fold difference in affinity allows for the characterization of cholinesterase variants, a key application in clinical diagnostics.
| Evidence Dimension | Michaelis Constant (Km) with Human Serum Cholinesterase |
| Target Compound Data | 0.057 mmol/liter ('Usual' enzyme) |
| Comparator Or Baseline | 'Atypical' enzyme: 0.226 mmol/liter |
| Quantified Difference | ~3.96-fold lower Km (higher affinity) for 'usual' vs 'atypical' enzyme |
| Conditions | Assay with human serum cholinesterase variants |
Procuring this substrate enables standardized assays to identify genetic variants of BChE, which is critical for patient screening before administration of certain anesthetics.
From a processability standpoint, S-Butyrylthiocholine iodide offers excellent handling properties crucial for high-throughput and diagnostic workflows. Technical datasheets specify its form as a white crystalline solid with clear, colorless solubility in water at concentrations up to 70 mg/ml. This high solubility simplifies the preparation of concentrated stock solutions. Furthermore, the material demonstrates long-term stability, maintaining specifications for at least 24 months when stored at 2 to 8°C, ensuring lot-to-lot consistency and reducing experimental variability. Reconstituted stock solutions are reported to be stable for up to one month at -20°C.
| Evidence Dimension | Solubility and Stability |
| Target Compound Data | Solubility: Clear, colorless solution at 70 mg/ml in water. Stability: ≥24 months at 2-8°C (solid); up to 1 month at -20°C (solution). |
| Comparator Or Baseline | General laboratory reagent requirements for consistency and ease of use. |
| Quantified Difference | Meets or exceeds typical requirements for diagnostic and research reagent preparation. |
| Conditions | Standard laboratory storage and solution preparation. |
These defined physical properties ensure reliable and reproducible preparation of assay reagents, which is critical for quality control in both research and diagnostic settings.
This compound is the right choice for diagnostic assays measuring BChE levels in serum or plasma. Its preferential hydrolysis by BChE allows for accurate activity measurement, which is used as a test for liver function, an indicator of potential organophosphate pesticide poisoning, and for identifying patients with atypical enzyme variants sensitive to certain surgical anesthetics.
In pharmaceutical research, BTCI is essential for screening chemical libraries to identify and characterize inhibitors of BChE, a key therapeutic target in Alzheimer's disease. The substrate's specific kinetics with BChE enables the reliable determination of inhibitor potency (e.g., IC50 values) in a high-throughput format.
Due to the differential kinetics observed between 'usual' and 'atypical' forms of BChE, S-Butyrylthiocholine iodide is the required substrate for phenotyping assays. These assays, often coupled with inhibitors like dibucaine, use BTCI to classify enzyme variants based on activity levels and inhibition patterns, which has direct clinical relevance.
Irritant